Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorosulfonyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate typically involves the chlorosulfonation of a pyridine derivative followed by esterification. One common method includes the reaction of 2-(trifluoromethyl)pyridine-3-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with ethanol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form corresponding sulfonamide or sulfone derivatives.
Oxidation: Oxidative conditions can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonamide or sulfone derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(chlorosulfonyl)pyridine-3-carboxylate
- Ethyl 6-(chlorosulfonyl)pyridine-3-carboxylate
- Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Uniqueness
Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate is unique due to the presence of both chlorosulfonyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and stability, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 5-chlorosulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO4S/c1-2-18-8(15)6-3-5(19(10,16)17)4-14-7(6)9(11,12)13/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMQDABLSOZRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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